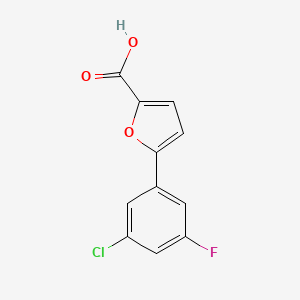
4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is a heterocyclic compound that features a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride typically involves the nucleophilic addition of a pyrazole derivative to a butan-2-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative.
科学研究应用
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
作用机制
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of a butan-2-amine side chain.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Another related compound with a piperazine ring instead of a pyrazole ring.
Uniqueness
4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is unique due to its specific combination of a pyrazole ring and a butan-2-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C7H15Cl2N3 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-4-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8)2-3-7-4-9-10-5-7;;/h4-6H,2-3,8H2,1H3,(H,9,10);2*1H |
InChI 键 |
FSHXIHNEDVUJGX-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CNN=C1)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
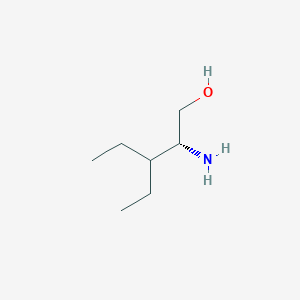

![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
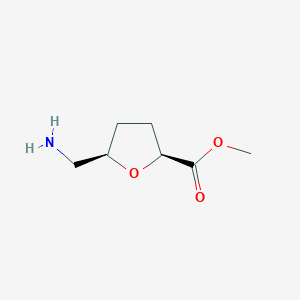
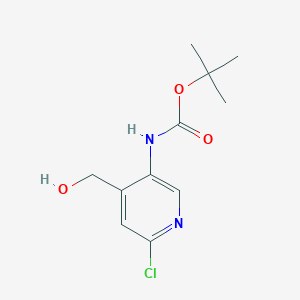


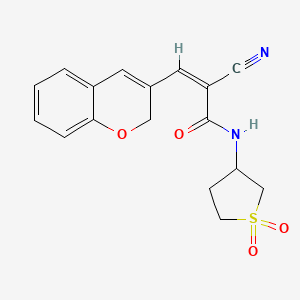

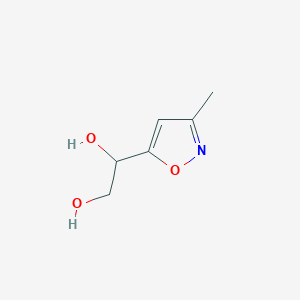

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
